molecular formula C9H3F5O B3057773 2-Propenal, 3-(pentafluorophenyl)-, (2E)- CAS No. 849796-05-0

2-Propenal, 3-(pentafluorophenyl)-, (2E)-

Cat. No.: B3057773
CAS No.: 849796-05-0
M. Wt: 222.11 g/mol
InChI Key: MSASXPHJYWAVPG-OWOJBTEDSA-N
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Description

2-Propenal, 3-(pentafluorophenyl)-, (2E)- is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propenal backbone. This compound is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(pentafluorophenyl)-, (2E)- typically involves the reaction of pentafluorobenzene with propenal under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pentafluorobenzene, followed by the addition of propenal to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Propenal, 3-(pentafluorophenyl)-, (2E)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(pentafluorophenyl)-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-Propenal, 3-(pentafluorophenyl)-, (2E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-Propenal, 3-(pentafluorophenyl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenal, 3-phenyl-:

    2-Propenal, 3-(trifluoromethylphenyl)-: This compound features a trifluoromethyl group on the phenyl ring.

Uniqueness

The presence of the pentafluorophenyl group in 2-Propenal, 3-(pentafluorophenyl)-, (2E)- imparts unique properties such as increased electron-withdrawing capability and enhanced stability. These characteristics distinguish it from similar compounds and make it particularly valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-3H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSASXPHJYWAVPG-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC1=C(C(=C(C(=C1F)F)F)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C1=C(C(=C(C(=C1F)F)F)F)F)\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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